Bienvenue dans la boutique en ligne BenchChem!

CB30865

Cytotoxicity Structure-Activity Relationship Thymidylate Synthase

CB30865 is uniquely a 3-pyridine-substituted quinazolinone that exerts folate-independent cytotoxicity via subnanomolar Nampt inhibition—not TS inhibition. Unlike 2- and 4-pyridine isomers (CB300179, CB300189), it retains potency in thymidine rescue and TS-overexpressing models. W1L2:R865-resistant cells (>200-fold) lack cross-resistance to analogues. Use CB30865 to validate Nampt-dependent phenotypes orthogonally. Substituting with other quinazoline antifolates or FK866-type inhibitors risks complete experimental divergence.

Molecular Formula C26H22BrN5O2
Molecular Weight 516.4 g/mol
CAS No. 206275-15-2
Cat. No. B1668664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB30865
CAS206275-15-2
SynonymsCB-30865;  CB 30865;  CB30865;  ZM 242421;  ZM242421;  ZM-242421.
Molecular FormulaC26H22BrN5O2
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1
InChIInChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34)
InChIKeySHNBLWMBWXIKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB30865 (CAS 206275-15-2): Procurement-Grade Quinazoline Cytotoxic Agent with Validated Nampt-Targeted Mechanism


CB30865 (also designated ZM 242421) is a lipophilic, quinazoline-4-one-based small molecule originally derived from an antifolate drug discovery program targeting thymidylate synthase (TS) [1]. Structurally, it is an analogue of the antifolate ICI 198583, distinguished by the replacement of the glutamate moiety with a pyridine ring [2]. Despite this structural lineage, chemical proteomics and biochemical pharmacology have identified its primary mechanism of action as subnanomolar inhibition of nicotinamide phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the NAD+ salvage pathway [3]. This functional reassignment confers a unique, folate-independent cytotoxic profile, positioning CB30865 as a mechanistically distinct tool compound divergent from conventional antifolates [2][4]. For procurement, this distinction is critical: assays dependent on folate pathway interrogation will not capture the compound's primary activity.

CB30865 (CAS 206275-15-2) Procurement Rationale: Why Structurally Similar Quinazolines and Antifolates Fail as Substitutes


Procurement of CB30865 cannot be substituted with other quinazoline-based antifolates (e.g., CB300179, CB300189, ICI 198583, ZD9331) or alternative Nampt inhibitors (e.g., FK866, GMX1778) without risking complete experimental divergence. CB30865 is unique within its immediate quinazoline class due to its 3-pyridine isomerism, which confers a folate-independent cytotoxic mechanism (Nampt inhibition) that is not shared by its 2-pyridine (CB300179) or 4-pyridine (CB300189) isomers [1]. Consequently, cross-resistance profiles differ fundamentally: cell lines resistant to CB30865 (>200-fold) remain fully sensitive to its direct structural analogues, while resistance mechanisms to TS-targeted agents (e.g., TS overexpression) do not attenuate CB30865 activity [1][2]. Furthermore, CB30865 retains full cytotoxic potency in the presence of thymidine rescue, whereas conventional antifolate activity is completely abrogated under these conditions [1]. These orthogonal resistance and rescue phenotypes mean that even compounds with high structural homology produce divergent biological outcomes, rendering generic substitution scientifically invalid without validation of the specific Nampt-dependent pathway.

CB30865 (CAS 206275-15-2) Quantitative Differentiation Evidence for Scientific Selection


CB30865 vs. CB300179/CB300189: 1,000-Fold Higher Cellular Potency Despite Weaker TS Inhibition

CB30865 exhibits cellular IC50 values in the low nanomolar range (1-10 nM across multiple human tumor lines), whereas its direct structural isomers CB300179 and CB300189 require micromolar concentrations to achieve similar growth inhibition [1]. Notably, this superior cellular potency is inversely correlated with enzymatic TS inhibition: CB30865 inhibits isolated mammalian TS with an IC50 of 156 nM, which is 1.6-fold weaker than CB300189 (250 nM) and 3.3-fold weaker than CB300179 (508 nM) [2]. The disconnect between enzymatic TS inhibition and cellular cytotoxicity confirms that CB30865 operates through a distinct, more potent intracellular target—later identified as Nampt—that is not engaged by its structural isomers [3]. For assay design, this means CB30865 is the appropriate selection when sub-nanomolar cellular potency is required without reliance on folate pathway interference.

Cytotoxicity Structure-Activity Relationship Thymidylate Synthase W1L2

CB30865 vs. CB300179/CB300189: Retained Cytotoxicity Under Thymidine Rescue and TS Overexpression

Unlike its structural analogues CB300179 and CB300189, CB30865 retains full cytotoxic activity in the presence of exogenous thymidine (dThd) and in a TS-overproducing cell line (W1L2:C1) [1]. CB300179 and CB300189 show markedly reduced potency under both conditions, confirming their dependence on TS inhibition for cellular activity. Additionally, combinations of folate metabolism precursors and end products (dThd/hypoxanthine or leucovorin) fail to prevent CB30865 activity [2]. CB30865 also does not interfere with tritiated thymidine, uridine, or leucine incorporation after 4 hours of exposure, further distinguishing its mechanism from antimetabolites [2]. These findings demonstrate that CB30865 activity is independent of folate-dependent pathways entirely, making it uniquely suitable for experiments designed to bypass classical antifolate resistance mechanisms.

Thymidine Rescue TS Overexpression Folate Independence W1L2:C1

CB30865 vs. CB300179/CB300189: Complete Lack of Cross-Resistance in CB30865-Selected Resistant Cells

A cell line with acquired resistance to CB30865 (W1L2:R865) was established, exhibiting >200-fold reduced sensitivity to CB30865 relative to the parental W1L2 line [1]. Critically, this resistant subline showed no cross-resistance to the structural isomers CB300179 or CB300189, confirming that resistance mechanisms selected by CB30865 are orthogonal to those affecting other quinazoline antifolates [2]. Furthermore, W1L2:R865 cells remained as sensitive as parental cells to agents from all major chemotherapeutic drug classes, indicating that CB30865 resistance does not confer a multidrug resistance (MDR) phenotype [2]. This specificity validates CB30865 as a tool for probing resistance pathways distinct from classical antifolate and MDR mechanisms.

Acquired Resistance Cross-Resistance W1L2:R865 Multidrug Resistance

CB30865 vs. Quinazoline Antifolates: Unique Delayed, Non-Phase-Specific Cell Cycle Arrest

CB30865 induces a delayed cell cycle arrest that is distinct from the S-phase accumulation characteristic of TS inhibitors and other antifolates [1]. DNA histogram analysis of W1L2, L1210, and CH1 cells revealed no phase-specific arrest at colony-inhibiting concentrations. Instead, bivariate BrdUrd/Hoechst/propidium iodide staining demonstrated that 0.003-0.15 μM CB30865 (1-50× 72h IC50) caused cells to arrest simultaneously in all phases of the cell cycle after 20-24 hours of exposure [2]. This pattern was also observed in CH1 and L1210 cells, albeit with slightly different kinetics [2]. In the NCI anticancer drug-discovery screen, CB30865 displayed an activity pattern inconsistent with any known antitumor agent class, further confirming its novel mechanistic signature [3]. This unique cell cycle phenotype provides a clear differentiation from conventional antimetabolites and supports selection when non-canonical cell cycle effects are required.

Cell Cycle Flow Cytometry BrdUrd Labeling W1L2 CH1

CB30865 vs. FK866/Daporinad: Comparable Nampt-Targeted Potency with Divergent Chemical Scaffold

CB30865 has been validated as a potent Nampt inhibitor through chemical proteomics, with cellular cytotoxicity attributed to NAD+ depletion via Nampt blockade [1]. In CH1 human ovarian carcinoma cells, CB30865 exhibits an IC50 of 2.1 ± 0.44 nM in an MTT viability assay [2]. This potency is comparable to that of FK866 (Daporinad), a structurally unrelated Nampt inhibitor that reached Phase II clinical trials and shows IC50 values of approximately 1 nM in HepG2 cells [3]. While direct head-to-head comparisons are not available in a single study, the cross-study data indicate that CB30865 achieves similar Nampt-targeted potency but from a quinazoline scaffold rather than the benzamide scaffold of FK866 [4]. This scaffold divergence is valuable for orthogonal probe validation and structure-activity relationship (SAR) studies aimed at dissecting Nampt inhibitor pharmacology.

Nampt Inhibition NAD+ Depletion CH1 Ovarian MTT Assay

CB30865 Water-Soluble Analogues: Solubility Enhancement with Preserved Novel Mechanism

CB30865 itself exhibits limited aqueous solubility, a property that prompted the synthesis and characterization of water-soluble analogues to enable in vivo evaluation [1]. Notably, analogue 5a achieved a solubility of 636 μM at pH 6, representing a marked improvement over the parent compound, while simultaneously demonstrating up to 6-fold greater cytotoxic potency (W1L2 IC50 = 0.49 ± 0.24 nM for 5a vs. 2.8 ± 0.50 nM for CB30865) [2]. Critically, these improved analogues retained the novel biochemical characteristics of CB30865, including the delayed, non-phase-specific cell cycle arrest, confirming that the unique mechanism is preserved even with substantial solubility optimization [2]. This demonstrates that CB30865 serves as the foundational scaffold for a series of mechanistically faithful analogues, and procurement of the parent compound enables comparative studies with its water-soluble derivatives.

Aqueous Solubility Structure-Activity Relationship W1L2 IC50 Analogue Synthesis

CB30865 (CAS 206275-15-2): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Folate-Independent Cytotoxicity Screening and TS Bypass Studies

CB30865 is optimally deployed in cell viability assays where TS inhibition or folate pathway interference must be ruled out. Its full retention of activity in the presence of thymidine (dThd) and against TS-overproducing W1L2:C1 cells [1] makes it an ideal positive control or test compound for screens designed to identify folate-independent cytotoxic agents. Unlike CB300179 and CB300189, CB30865 activity cannot be rescued by thymidine/hypoxanthine or leucovorin, ensuring that observed cytotoxicity is attributable to Nampt inhibition or other non-folate targets.

Resistance Mechanism Profiling and Orthogonal Cross-Resistance Studies

The W1L2:R865 cell line (>200-fold resistant to CB30865) exhibits no cross-resistance to CB300179, CB300189, or any major chemotherapeutic drug class [1]. Therefore, CB30865 is an essential tool for constructing resistance panels that discriminate between classical antifolate resistance, multidrug resistance (MDR), and Nampt-specific resistance pathways. Its unique resistance fingerprint enables researchers to stratify compound libraries or clinical candidates based on their susceptibility to a resistance mechanism orthogonal to TS and folate pathway alterations.

Cell Cycle Studies Requiring Non-Phase-Specific Arrest

For flow cytometry or imaging-based cell cycle analyses, CB30865 provides a distinctive delayed, non-phase-specific arrest phenotype that contrasts sharply with the S-phase accumulation induced by TS inhibitors [1]. At concentrations of 0.003-0.15 μM (1-50× IC50), CB30865 induces simultaneous arrest in G1, S, and G2/M phases after 20-24 hours in W1L2, CH1, and L1210 cells [2]. This property is particularly valuable for studies investigating alternative cytotoxic mechanisms, validating computational models of cell cycle perturbation, or identifying compounds that bypass canonical checkpoint activation.

Nampt Inhibitor Chemical Probe Validation and Orthogonal Scaffold Studies

CB30865 serves as a chemically distinct quinazoline-based Nampt inhibitor for orthogonal validation of FK866/CHS828-dependent phenotypes [1]. In CH1 ovarian carcinoma cells, CB30865 achieves low-nanomolar cytotoxicity (IC50 = 2.1 nM) via NAD+ depletion, comparable to the potency of benzamide-based Nampt inhibitors [2]. Procurement of CB30865 enables researchers to confirm that observed biological effects are target-specific (Nampt-dependent) rather than scaffold-specific, thereby strengthening the interpretation of chemical genetic studies and reducing the risk of off-target confounding.

Quote Request

Request a Quote for CB30865

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.